molecular formula C14H19Cl3N2O2 B11950977 N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide

N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide

Katalognummer: B11950977
Molekulargewicht: 353.7 g/mol
InChI-Schlüssel: NZIGFOLZPDFIQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide is a synthetic organic compound with the molecular formula C14H19Cl3N2O2 It is characterized by the presence of a tert-butylamino group, a trichloroethyl group, and a methoxybenzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with tert-butylamine and trichloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Esterification: 4-methoxybenzoic acid is esterified with methanol in the presence of a strong acid catalyst to form methyl 4-methoxybenzoate.

    Amidation: The ester is then reacted with tert-butylamine to form the corresponding amide.

    Chlorination: Finally, the amide is treated with trichloroacetyl chloride to introduce the trichloroethyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.

    Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzoic acid, while reduction may produce N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzylamine.

Wissenschaftliche Forschungsanwendungen

N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action.

Vergleich Mit ähnlichen Verbindungen

N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide can be compared with other similar compounds, such as:

  • N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-2-methoxybenzamide
  • N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-methoxybenzamide
  • N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methylbenzamide

These compounds share similar structural features but differ in the position or nature of substituents on the benzamide ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H19Cl3N2O2

Molekulargewicht

353.7 g/mol

IUPAC-Name

N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide

InChI

InChI=1S/C14H19Cl3N2O2/c1-13(2,3)19-12(14(15,16)17)18-11(20)9-5-7-10(21-4)8-6-9/h5-8,12,19H,1-4H3,(H,18,20)

InChI-Schlüssel

NZIGFOLZPDFIQW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NC(C(Cl)(Cl)Cl)NC(=O)C1=CC=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.